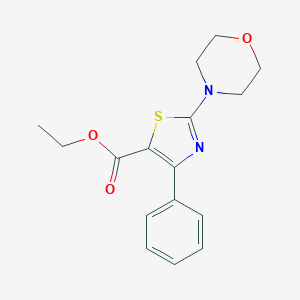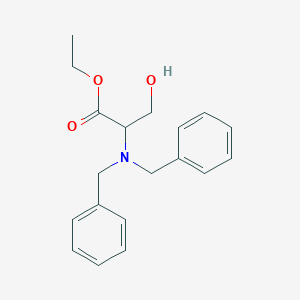
N-Butyl-3,4,5-trimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Butyl-3,4,5-trimethoxybenzamide (BTB) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
作用機序
The mechanism of action of N-Butyl-3,4,5-trimethoxybenzamide is not fully understood, but it is believed to act as an allosteric modulator of GPCRs, binding to a site on the receptor that is distinct from the orthosteric ligand binding site. This results in a conformational change in the receptor that affects its interaction with downstream signaling proteins, leading to altered cellular responses.
Biochemical and Physiological Effects:
N-Butyl-3,4,5-trimethoxybenzamide has been shown to have various biochemical and physiological effects, including modulation of neurotransmitter release, inhibition of inflammatory cytokine production, and regulation of intracellular signaling pathways. Studies have also suggested that N-Butyl-3,4,5-trimethoxybenzamide may have potential as a therapeutic agent for various diseases, including Parkinson's disease, schizophrenia, and Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of using N-Butyl-3,4,5-trimethoxybenzamide in lab experiments is its high affinity and selectivity for GPCRs, which makes it a useful tool for studying the function of these receptors. However, one limitation of using N-Butyl-3,4,5-trimethoxybenzamide is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental conditions.
将来の方向性
There are several future directions for research on N-Butyl-3,4,5-trimethoxybenzamide, including:
1. Investigation of its potential as a therapeutic agent for various diseases, including Parkinson's disease, schizophrenia, and Alzheimer's disease.
2. Development of new synthetic methods for N-Butyl-3,4,5-trimethoxybenzamide that are more efficient and cost-effective.
3. Exploration of its potential as a tool for studying the function of GPCRs and other cellular signaling pathways.
4. Investigation of its potential as an anti-inflammatory agent and its mechanisms of action in this context.
5. Development of new formulations of N-Butyl-3,4,5-trimethoxybenzamide that improve its solubility and bioavailability.
In conclusion, N-Butyl-3,4,5-trimethoxybenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its high affinity and selectivity for GPCRs make it a useful tool for studying the function of these receptors, and its potential as a therapeutic agent for various diseases is an area of ongoing research. Further investigation is needed to fully understand the mechanisms of action of N-Butyl-3,4,5-trimethoxybenzamide and its potential applications in various fields.
合成法
N-Butyl-3,4,5-trimethoxybenzamide can be synthesized using various methods, including the reaction of 3,4,5-trimethoxybenzoic acid with butylamine in the presence of a coupling agent such as N,N'-carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC). The reaction can be carried out in a solvent such as dichloromethane or dimethylformamide (DMF) at room temperature for several hours, followed by purification using column chromatography or recrystallization.
科学的研究の応用
N-Butyl-3,4,5-trimethoxybenzamide has been extensively studied for its potential applications in medicinal chemistry, particularly as a ligand for G protein-coupled receptors (GPCRs). It has been shown to have high affinity and selectivity for various GPCRs, including the dopamine D2 receptor, serotonin 5-HT1A receptor, and adenosine A2A receptor. N-Butyl-3,4,5-trimethoxybenzamide has also been investigated for its potential as an anti-inflammatory agent, with studies showing that it can inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).
特性
CAS番号 |
70001-46-6 |
|---|---|
製品名 |
N-Butyl-3,4,5-trimethoxybenzamide |
分子式 |
C14H21NO4 |
分子量 |
267.32 g/mol |
IUPAC名 |
N-butyl-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C14H21NO4/c1-5-6-7-15-14(16)10-8-11(17-2)13(19-4)12(9-10)18-3/h8-9H,5-7H2,1-4H3,(H,15,16) |
InChIキー |
VMBFKKOESWAMII-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)C1=CC(=C(C(=C1)OC)OC)OC |
正規SMILES |
CCCCNC(=O)C1=CC(=C(C(=C1)OC)OC)OC |
その他のCAS番号 |
70001-46-6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzenamine, 4-[2-(4-quinolinyl)ethenyl]-](/img/structure/B182661.png)
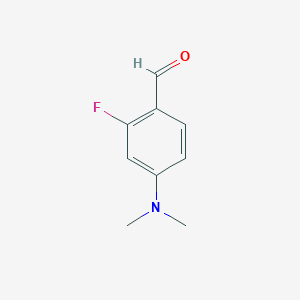

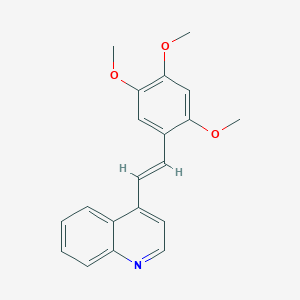
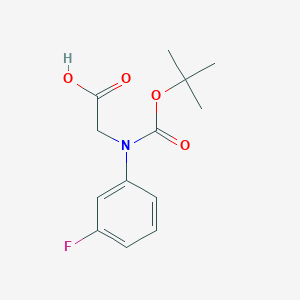
![4-[2-(2-Methoxyphenyl)ethenyl]quinoline](/img/structure/B182668.png)

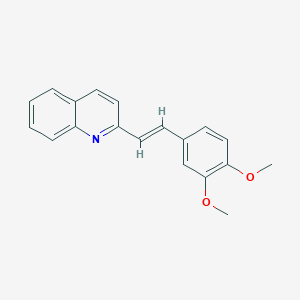

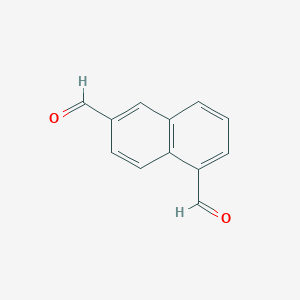
![(5-Nitro-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B182677.png)
![(S)-Tetrahydro-3H-pyrrolo[1,2-C][1,2,3]oxathiazole 1,1-dioxide](/img/structure/B182679.png)
